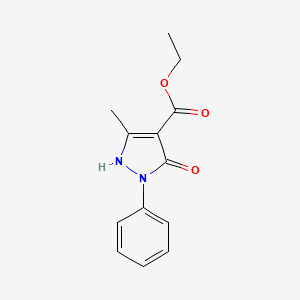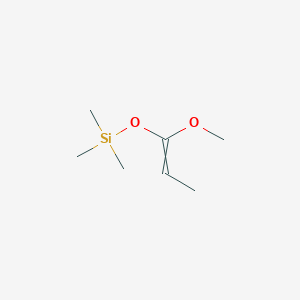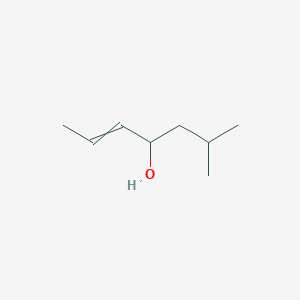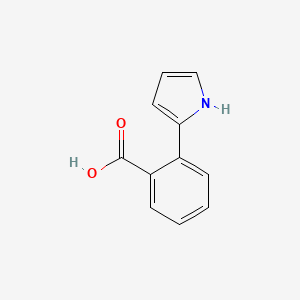
(4-Isopropoxybenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropoxybenzyl)hydrazine is an organic compound with the molecular formula C10H16N2O It is a derivative of hydrazine, featuring a benzyl group substituted with an isopropoxy group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxybenzyl)hydrazine typically involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: 4-isopropoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Reduction: The hydrazone is then reduced to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Isopropoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azine or other oxidation products.
Reduction: It can be further reduced to simpler hydrazine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azines or other oxidized derivatives.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
(4-Isopropoxybenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (4-Isopropoxybenzyl)hydrazine involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site. This interaction can disrupt normal enzyme function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
類似化合物との比較
Similar Compounds
Hydrazine: A simpler derivative with broader applications but higher toxicity.
Phenylhydrazine: Similar structure but lacks the isopropoxy group, leading to different reactivity and applications.
Benzylhydrazine: Similar to (4-Isopropoxybenzyl)hydrazine but without the isopropoxy substitution.
Uniqueness
This compound is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological molecules. This substitution can enhance its solubility and stability, making it more suitable for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
(4-propan-2-yloxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)13-10-5-3-9(4-6-10)7-12-11/h3-6,8,12H,7,11H2,1-2H3 |
InChIキー |
GYWZJJMVXYBDDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


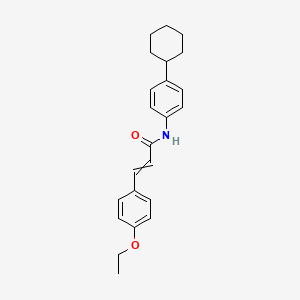
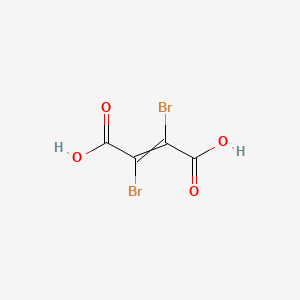
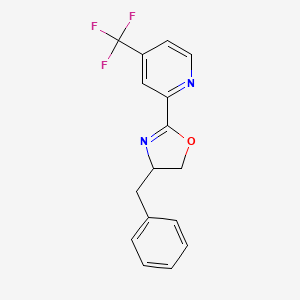
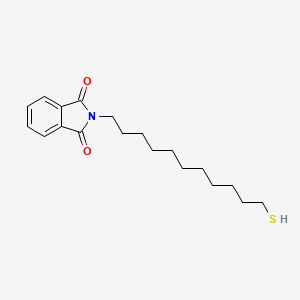
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
